Vandetanib, also known as Zactima or ZD6474, is a small molecule classified as a multi-kinase inhibitor. [] It plays a significant role in scientific research, particularly in the field of oncology, due to its inhibitory activity against various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and RET. [, ] Its use in research focuses on exploring its effects on cancer cell signaling, angiogenesis, and tumor growth in various cancer models.
The synthesis of Vandetanib has evolved over time, with recent methods focusing on efficiency and yield. A notable method involves a Dimroth rearrangement, which streamlines the process to nine steps compared to earlier methods that required up to fourteen steps. This method enhances yield and reduces the need for harsh reagents typically used in prior syntheses.
Vandetanib has a complex molecular structure characterized by its quinazoline core. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
The structure allows Vandetanib to interact effectively with various tyrosine kinases, which is essential for its mechanism of action.
Vandetanib undergoes several chemical reactions during its synthesis and metabolism:
Vandetanib functions primarily as a multi-targeted tyrosine kinase inhibitor. It inhibits the activity of several key receptors involved in tumor growth and angiogenesis:
The inhibition potency varies across different receptors, with IC50 values indicating significant selectivity towards VEGFR-2 compared to other kinases .
Vandetanib exhibits distinct physical and chemical properties that influence its pharmacokinetics:
Vandetanib's primary application is in oncology, specifically for treating medullary thyroid carcinoma. Its ability to inhibit multiple kinases makes it a valuable therapeutic agent against various solid tumors.
Vandetanib (chemical name: N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine) possesses a distinctive molecular architecture optimized for tyrosine kinase inhibition. Its chemical formula is C₂₂H₂₄BrFN₄O₂, with a molecular weight of 475.354 g/mol. The compound features a quinazoline core structure substituted with multiple functional groups that confer both target specificity and distinctive pharmaceutical properties [3] [6] [7]:
Vandetanib is formally classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility (0.008 mg/mL at physiological pH) and high permeability. This classification has significant implications for drug formulation strategies, as the limited solubility represents the rate-limiting step for oral bioavailability. Crystallographic analyses reveal that vandetanib molecules form a three-dimensional network stabilized by N–H⋯N hydrogen bonds in the solid state, contributing to its stability but also presenting formulation challenges [7].
Table 1: Structural and Biopharmaceutical Properties of Vandetanib
Property | Characterization | Significance |
---|---|---|
Chemical Formula | C₂₂H₂₄BrFN₄O₂ | Defines elemental composition |
Molecular Weight | 475.354 g/mol | Influences pharmacokinetic distribution |
Core Structure | Quinazoline derivative | Provides kinase inhibitory activity |
Key Functional Moieties | Bromophenyl, fluorophenyl, methylpiperidine, methoxy | Confer target specificity and solubility profile |
BCS Classification | Class II (Low solubility, High permeability) | Guides formulation development |
Aqueous Solubility | 0.008 mg/mL at pH 7.4 | Limits oral bioavailability |
Protein Binding | 90-96% (Primarily albumin) | Affects free drug concentration |
Recent pharmaceutical research has addressed solubility limitations through crystal engineering approaches. Novel molecular adducts with aliphatic dicarboxylic acids (succinic, adipic, pimelic, azelaic, and sebacic acids) demonstrate enhanced dissolution profiles through proton transfer between the carboxylic acid group and vandetanib's N-methyl piperidine moiety. These modifications generate charge-assisted N⁺–H⋯O⁻ hydrogen bonds, replacing the original N–H⋯N interactions and significantly improving solubility while maintaining structural stability [7].
The developmental trajectory of vandetanib reflects the evolution of molecularly targeted oncology therapeutics. Initially identified as ZD6474 during preclinical development by AstraZeneca, the compound emerged from systematic structure-activity relationship studies focused on quinazoline derivatives with dual kinase inhibitory activity. Early research demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) phosphorylation (IC₅₀ = 40 nM) and significant activity against rearranged during transfection (RET) tyrosine kinase (IC₅₀ = 130 nM), positioning it as a promising candidate for thyroid malignancies driven by RET abnormalities [3] [8].
The regulatory journey of vandetanib features several landmark events:
The commercial history of vandetanib includes transfer of rights from AstraZeneca to Sanofi/Genzyme in 2015, illustrating the dynamic landscape of oncology drug commercialization. The drug continues to be marketed under the proprietary name Caprelsa [6].
Table 2: Key Regulatory Milestones in Vandetanib Development
Year | Regulatory Event | Significance |
---|---|---|
2005 | Orphan Drug Designation (FDA) | Recognized potential for rare malignancy treatment |
2004-2010 | Phase II Clinical Trials | Demonstrated 20-45% objective response rates in advanced MTC patients |
2011 | FDA Approval (April 6) | First specific therapy for advanced MTC |
2012 | European Medicines Agency Approval | Expanded global accessibility |
2015 | Rights acquisition by Sanofi/Genzyme | Commercialization transition |
2016 | Pediatric extension (EMA) | Approved for children >5 years with advanced hereditary MTC |
Vandetanib exemplifies the precision oncology approach through its specific mechanism of action targeting molecular aberrations in medullary thyroid cancer. As a multi-kinase inhibitor, it primarily exerts antitumor effects through three distinct but interconnected mechanisms:
The precision oncology application of vandetanib is particularly evident in medullary thyroid cancers harboring activating RET mutations. The drug shows enhanced efficacy against tumors with specific mutations including M918T (common in MEN2B and sporadic MTC), C634 (prevalent in MEN2A), and other cysteine codon mutations (618, 620). However, resistance may emerge through the V804M gatekeeper mutation in the RET kinase domain, which impairs drug binding and represents a recognized limitation of vandetanib monotherapy [6] [8].
Beyond its primary indications, vandetanib has demonstrated in vitro activity against other kinase-driven malignancies through off-target effects, including inhibition of platelet-derived growth factor receptor (PDGFR), TIE-2, and members of the EPH receptor family. Research also indicates that vandetanib modulates ATP-binding cassette transporters (ABCB1, ABCC1, ABCG2), potentially reversing multidrug resistance phenotypes in various cancers, though these applications remain investigational [9] [10].
Table 3: Kinase Targets and Therapeutic Implications in Precision Oncology
Molecular Target | IC₅₀ Value | Biological Consequence | Therapeutic Impact |
---|---|---|---|
RET Kinase | 130 nM | Inhibition of downstream MAPK and PI3K signaling | Direct antitumor effect in RET-mutant MTC |
VEGFR-2 (KDR) | 40 nM | Suppression of tumor angiogenesis | Antiangiogenic effect reducing tumor perfusion |
VEGFR-3 (FLT4) | 110 nM | Inhibition of lymphangiogenesis | Potential reduction in metastatic spread |
EGFR (HER1) | 500 nM | Reduced tumor proliferation; indirect antiangiogenesis | Complementary antitumor and antiangiogenic effects |
Off-target Kinases | Variable | Modulation of PDGFR, TIE-2, EPH receptors | Potential expanded applications beyond MTC |
The integration of vandetanib into the precision oncology paradigm necessitates molecular characterization of tumors through companion diagnostics. Current clinical practice incorporates RET mutation testing to identify patients most likely to benefit from therapy, particularly those with advanced hereditary forms of medullary thyroid cancer. Additionally, serial monitoring of serum calcitonin and carcinoembryonic antigen levels provides pharmacodynamic markers of treatment response, reflecting the secretory phenotype of medullary thyroid cancer cells [5] [8].
Vandetanib's clinical efficacy extends beyond objective tumor response metrics to include significant disease stabilization and delayed progression. In the ZETA trial, 53% of patients achieved stable disease lasting ≥24 weeks, complementing the 20% partial response rate. This disease control reflects the compound's multi-targeted mechanism, simultaneously addressing tumor cell autonomous signaling and microenvironmental support systems [4] [5] [8]. The drug exemplifies how molecularly targeted agents can transform previously untreatable malignancies into manageable chronic conditions within the precision oncology framework.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7